(Z)-γ-Jasmolactone
(Z)-γ-Jasmolactone
(XI)-(Z)-5-(3-Hexenyl)dihydro-2(3H)-furanone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom (XI)-(Z)-5-(3-Hexenyl)dihydro-2(3H)-furanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone is primarily located in the membrane (predicted from logP). Outside of the human body, (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone can be found in herbs and spices. This makes (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
63095-33-0
VCID:
VC0146597
InChI:
InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3
SMILES:
CCC=CCCC1CCC(=O)O1
Molecular Formula:
C10H16O2
Molecular Weight:
168.23 g/mol
(Z)-γ-Jasmolactone
CAS No.: 63095-33-0
Reference Standards
VCID: VC0146597
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
CAS No. | 63095-33-0 |
---|---|
Product Name | (Z)-γ-Jasmolactone |
Molecular Formula | C10H16O2 |
Molecular Weight | 168.23 g/mol |
IUPAC Name | 5-hex-3-enyloxolan-2-one |
Standard InChI | InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3 |
Standard InChIKey | NKNGVPNCSFZRSM-ARJAWSKDSA-N |
Isomeric SMILES | CC/C=C\CCC1CCC(=O)O1 |
SMILES | CCC=CCCC1CCC(=O)O1 |
Canonical SMILES | CCC=CCCC1CCC(=O)O1 |
Density | 0.979-0.986 (20°) |
Physical Description | Almost colourless oily liquid; Powerful and very diffusive, fatty buttery, oily-nut-like aroma |
Description | (XI)-(Z)-5-(3-Hexenyl)dihydro-2(3H)-furanone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom (XI)-(Z)-5-(3-Hexenyl)dihydro-2(3H)-furanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone is primarily located in the membrane (predicted from logP). Outside of the human body, (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone can be found in herbs and spices. This makes (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone a potential biomarker for the consumption of this food product. |
Solubility | Practically insoluble or insoluble in water Soluble (in ethanol) |
Synonyms | 5-(3Z)-3-Hexen-1-yldihydro-2(3H)-furanone; _x000B_(Z)-5-(3-Hexenyl)dihydro-2(3H)-furanone; 5-(3Z)-3-Hexenyldihydro-2(3H)-furanone; cis-γ-Jasmine Lactone |
PubChem Compound | 112553 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume